(1H-Indol-3-yl)methanamine oxalate
Description
Contextualization within Indole (B1671886) Derivative Chemistry and its Academic Significance
The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a prominent heterocyclic structure found in a vast array of natural products and synthetic compounds. nih.govderpharmachemica.com Its unique electronic properties and ability to participate in various chemical reactions have made it a cornerstone of medicinal and synthetic chemistry. mdpi.comnih.gov
The journey of indole chemistry began in 1866 when Adolf von Baeyer first synthesized indole from the dye indigo (B80030). wikipedia.orgnih.gov This initial discovery paved the way for the identification of the indole core in numerous important biological molecules, including the essential amino acid tryptophan and the neurotransmitter serotonin (B10506). wikipedia.orgmdpi.com Throughout the 20th century and into the 21st, research into indole-based compounds has exploded, driven by their diverse and significant biological activities. nih.govopenmedicinalchemistryjournal.comnih.gov This has led to the development of a multitude of synthetic methods for creating functionalized indoles, moving from classical techniques to more modern, efficient, and environmentally friendly approaches. nih.govopenmedicinalchemistryjournal.com
The indole-3-methanamine scaffold, the amine component of the titular compound, serves as a crucial building block in modern organic synthesis. This structural motif is present in a wide range of biologically active molecules and provides a versatile platform for the development of new compounds. derpharmachemica.commdpi.com The ability to modify the indole ring and the aminomethyl group allows chemists to fine-tune the properties of the resulting molecules, making the indole-3-methanamine scaffold a valuable tool in the design and synthesis of complex chemical architectures. researchgate.net
Foundational Principles of Amine Oxalate (B1200264) Salt Formation in Organic Chemistry
The formation of an oxalate salt from an amine like (1H-Indol-3-yl)methanamine is a fundamental process in organic chemistry, often employed for purification and stabilization.
The reaction between an amine and oxalic acid is an acid-base reaction that results in the formation of a salt. The precipitation of this salt from a solution is governed by thermodynamic and kinetic factors. Thermodynamically, the formation of a stable, crystalline lattice structure for the salt is a driving force for precipitation. Kinetically, the rate of precipitation can be influenced by factors such as solvent choice, temperature, and the concentration of the reactants. sciencemadness.org
The use of oxalic acid to form salts with amines is a common strategy for purification. sciencemadness.orggoogle.com By dissolving the crude amine in a suitable solvent and adding oxalic acid, the desired amine can often be selectively precipitated as its oxalate salt, leaving impurities behind in the solution. sciencemadness.org This process is particularly useful for amines that are difficult to crystallize in their freebase form. The resulting oxalate salt is often a stable, crystalline solid that is easier to handle and store than the original amine. sciencemadness.orgnih.gov The choice of solvent is critical, as it must be one in which the oxalate salt is sparingly soluble while the impurities remain dissolved. sciencemadness.orggoogle.com
Review of Broad Applications of Indole-Containing Structures in Non-Clinical Scientific Domains
Beyond their well-documented roles in medicine, indole-containing structures have found applications in a variety of non-clinical scientific fields. These applications leverage the unique chemical and physical properties of the indole moiety.
Indole derivatives are utilized in the development of:
Agrochemicals: For instance, indole-3-acetic acid and indole-3-butyric acid are plant hormones that regulate growth. openmedicinalchemistryjournal.comresearchgate.net
Dyes and Pigments: The historical connection of indole to the dye indigo highlights its role in this area. wikipedia.orgresearchgate.net
Materials Science: The indole scaffold has been incorporated into the design of novel organic materials with specific electronic and optical properties. researchgate.netresearchgate.net
Analytical Chemistry: Certain indole derivatives are used as reagents in chemical analysis. wikipedia.org
Environmental Science: Acid ammonium (B1175870) oxalate is used in soil analysis to extract iron and aluminum from minerals. wikipedia.org
The versatility of the indole scaffold ensures its continued importance across a wide spectrum of scientific research and technological development. derpharmachemica.comresearchgate.net
Properties
IUPAC Name |
1H-indol-3-ylmethanamine;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDGMUUKMKBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296775-93-4 | |
| Record name | 1H-Indole-3-methanamine, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=296775-93-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Chemical Reactivity and Transformation Studies of 1h Indol 3 Yl Methanamine Oxalate
Reactivity of the Amine Moiety
The primary aminomethyl group at the C3 position is a key functional handle for a variety of chemical modifications. For the amine to act as a nucleophile, the oxalate (B1200264) salt must typically be neutralized to liberate the free base. The subsequent reactions allow for the construction of diverse molecular architectures.
Acylation and Sulfonylation Reactions for Amide/Sulfonamide Formation
The primary amine of (1H-Indol-3-yl)methanamine readily undergoes nucleophilic attack on activated carboxyl and sulfonyl derivatives to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.
Acylation is typically achieved using acyl chlorides, anhydrides, or activated esters in the presence of a base to neutralize the liberated acid. Similarly, sulfonylation is carried out with sulfonyl chlorides, such as p-toluenesulfonyl chloride or phenylsulfonyl chloride, to yield the corresponding sulfonamides. researchgate.net These transformations are generally high-yielding and provide access to a broad range of functionalized derivatives.
Table 1: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Example Reagent | Product Class |
|---|---|---|
| Acylation | Acetyl Chloride (CH₃COCl) | N-((1H-indol-3-yl)methyl)acetamide |
| Acylation | Benzoyl Chloride (C₆H₅COCl) | N-((1H-indol-3-yl)methyl)benzamide |
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | N-((1H-indol-3-yl)methyl)acetamide |
| Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | N-((1H-indol-3-yl)methyl)-4-methylbenzenesulfonamide |
| Sulfonylation | Phenylsulfonyl Chloride (PhSO₂Cl) | N-((1H-indol-3-yl)methyl)benzenesulfonamide |
Alkylation Reactions for N-Substituted Derivatives
The nitrogen atom of the aminomethyl group can be alkylated to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes lead to overalkylation. An alternative and more controlled approach is reductive amination. This two-step, one-pot process involves the initial condensation of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) to the corresponding N-substituted amine.
These alkylation strategies are crucial for synthesizing libraries of compounds with varying steric and electronic properties at the nitrogen center, which can be pivotal for modulating biological activity. researchgate.net
Table 2: N-Alkylation Strategies for (1H-Indol-3-yl)methanamine
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Direct Alkylation | Alkyl Halide (e.g., CH₃I), Base | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | Secondary or Tertiary Amine |
Condensation Reactions with Aldehydes and Ketones (Imine/Enamine Formation)
The primary amine of (1H-Indol-3-yl)methanamine undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. asianpubs.org This reaction is typically catalyzed by acid or base and involves the reversible formation of a carbinolamine intermediate followed by dehydration. nih.gov
A notable application of this reactivity is the Van Leusen three-component reaction, where (1H-indol-3-yl)methanamine can react with an aldehyde (such as 1H-indole-3-carbaldehyde) and p-toluenesulfonylmethyl isocyanide (TosMIC) to construct complex heterocyclic systems like 3-substituted-1H-imidazol-5-yl-1H-indoles. nih.gov This highlights the utility of the initial imine formation as a gateway to more complex molecular scaffolds. While ketones can also be used, the reaction is often more efficient with aldehydes. semanticscholar.org
Table 3: Condensation of (1H-Indol-3-yl)methanamine with Carbonyls
| Carbonyl Compound | Catalyst/Conditions | Product |
|---|---|---|
| Benzaldehyde | Acid or Base catalyst, heat | (E)-N-benzylidene-1-(1H-indol-3-yl)methanamine (Imine) |
| Acetone | Acid catalyst | (E)-N-isopropylidene-1-(1H-indol-3-yl)methanamine (Imine) |
| 1H-Indole-3-carbaldehyde | K₂CO₃, TosMIC, DMF | 3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-1H-indole nih.gov |
Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus
The indole ring is an electron-rich heterocycle that readily participates in electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The high electron density makes it significantly more reactive than benzene (B151609). nih.gov
Regioselectivity and Control in Further Functionalization of the Indole Ring
In an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate). ic.ac.uk In (1H-Indol-3-yl)methanamine, the C3 position is already occupied by the aminomethyl group. Consequently, electrophilic substitution is directed to other positions on the indole nucleus.
The 3-alkyl substituent is weakly electron-donating, generally directing electrophiles to the C2 or C4/C6 positions of the ring. However, the precise outcome is influenced by several factors, including the nature of the electrophile, the solvent, and the reaction temperature. beilstein-journals.org For instance, strong acids can protonate the amine side chain, altering the electronic properties of the ring and thus the regioselectivity. Functionalization can occur at the N1 position, or at positions C2, C4, C5, C6, or C7 of the carbon framework, often leading to a mixture of products unless carefully controlled. chim.it
Table 4: Potential Regioisomers in Electrophilic Aromatic Substitution of a 3-Substituted Indole
| Reaction | Electrophile | Potential Positions of Substitution |
|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS) | C2, C4, C5, C6 |
| Nitration | HNO₃/H₂SO₄ | C4, C5, C6, C7 |
| Friedel-Crafts Acylation | Acyl Chloride, Lewis Acid | C2, N1 |
| Vilsmeier-Haack | POCl₃, DMF | C2 |
Role of Protecting Groups in Indole N-H Reactivity
The indole nitrogen possesses a proton that can be abstracted by a base, rendering the nitrogen nucleophilic. This N-anion can compete with the carbon atoms of the ring for electrophiles, leading to N-functionalization, which is often an undesired side reaction during SEAr. researchgate.net To ensure selective C-functionalization and improve solubility and stability, the indole nitrogen is frequently protected.
A variety of protecting groups are available for the indole nitrogen, each with specific conditions for introduction and removal. researchgate.net The choice of protecting group can also influence the regioselectivity of subsequent electrophilic attacks.
Boc (tert-butyloxycarbonyl): Introduced using Boc-anhydride, it is easily removed under acidic conditions. It enhances the stability of the indole ring towards oxidation but is known to be somewhat labile. researchgate.net
Benzyl (B1604629) (Bn): This group is introduced with benzyl bromide and is more robust than Boc. It can be removed under harsher conditions, such as with strong Lewis acids (e.g., AlCl₃) or by hydrogenolysis. researchgate.net
Sulfonyl groups (e.g., Ts, PhSO₂): Groups like p-toluenesulfonyl (tosyl) and phenylsulfonyl are very stable and are introduced using the corresponding sulfonyl chlorides. Their stability, however, means their removal requires harsh conditions. researchgate.net The 2-phenylsulfonylethyl group has been developed as a useful alternative that can be cleaved under basic conditions. researchgate.net
The strategic use of N-protection is a cornerstone of modern indole chemistry, enabling precise and predictable functionalization of this important heterocyclic system.
Table 5: Common Protecting Groups for the Indole N-H
| Protecting Group | Introduction Reagent | Cleavage Conditions | Reference |
|---|---|---|---|
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Acid (e.g., TFA, HCl) | researchgate.net |
| Benzyl (Bn) | Benzyl bromide (BnBr), Base | Hydrogenolysis (H₂, Pd/C), Strong Lewis Acid (AlCl₃) | researchgate.net |
| Phenylsulfonyl (PhSO₂) | Phenylsulfonyl chloride (PhSO₂Cl), Base | Harsh conditions (e.g., Mg/MeOH, Na/Hg) | researchgate.net |
| 2-Phenylsulfonylethyl | 2-Phenylsulfonylethyl chloride, Base | Base (e.g., DBU, NaOH) | researchgate.net |
Cyclization and Ring-Forming Reactions Incorporating the (1H-Indol-3-yl)methanamine Scaffold
The (1H-Indol-3-yl)methanamine framework is a valuable building block in the synthesis of various heterocyclic compounds, most notably through the esteemed Pictet-Spengler reaction. This reaction facilitates the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to generate a new heterocyclic ring. wikipedia.orgnih.gov In the context of tryptamines, this reaction is a cornerstone for the synthesis of tetrahydro-β-carbolines (THβCs), which are prevalent skeletons in numerous natural alkaloids. nih.govias.ac.in
The reaction mechanism initiates with the formation of an iminium ion from the condensation of the primary amine of (1H-Indol-3-yl)methanamine and a carbonyl compound. wikipedia.org Subsequently, an intramolecular electrophilic attack by the electron-rich C3 position of the indole ring onto the iminium ion leads to the formation of a spiroindolenine intermediate. This intermediate then undergoes rearrangement to afford the tetrahydro-β-carboline product. nih.gov The reaction is typically catalyzed by a Brønsted or Lewis acid. acs.orgacs.org Research has explored various catalytic systems to enhance the efficiency and enantioselectivity of the Pictet-Spengler reaction. For instance, chiral phosphoric acids have been demonstrated to be effective catalysts for the asymmetric synthesis of tetrahydro-β-carbolines. acs.org Thiourea-based catalysts have also been successfully employed in enantioselective acyl-Pictet-Spengler reactions. acs.org
The versatility of the Pictet-Spengler reaction allows for the incorporation of a wide array of aldehydes and ketones, leading to a diverse range of substituted tetrahydro-β-carbolines. Both aliphatic and aromatic aldehydes are viable substrates, with electron-poor aromatic aldehydes often showing high reactivity and yielding products in good to excellent yields. acs.org The reaction conditions can be tailored, with some protocols utilizing microwave irradiation to accelerate the reaction. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference(s) |
| Tryptamine (B22526) | Various Aldehydes | Chiral Phosphoric Acid | Tetrahydro-β-carbolines | Up to 98% | acs.org |
| Tryptamine | Benzaldehyde | TFA | 1-Phenyl-1,2,3,4-tetrahydro-β-carboline | - | nih.gov |
| Tryptamine | Keto Amides | Prolyl-urea/Nitrobenzoic acid | 1,1-Disubstituted tetrahydro-β-carbolines | Moderate to Good | thieme-connect.com |
| N-Fluorenyltryptamines | Various Aldehydes | Thiourea-carboxylic acid | N-Fluorenyl-tetrahydro-β-carbolines | Up to 94% | thieme-connect.com |
| Tryptamine | Ketene S,S-acetals | InCl₃/TFA | 1-Substituted tetrahydro-β-carbolines | Up to 92% | ias.ac.inresearchgate.net |
Oxidative and Reductive Transformations of (1H-Indol-3-yl)methanamine Oxalate
The (1H-Indol-3-yl)methanamine molecule possesses sites amenable to both oxidation and reduction, allowing for further functionalization and transformation.
Oxidative Transformations:
The primary amine group of tryptamine derivatives is susceptible to enzymatic oxidation. Monoamine oxidases (MAO), which exist in two isoforms (MAO-A and MAO-B), are flavin-dependent enzymes that catalyze the oxidative deamination of primary amines to their corresponding aldehydes. nih.govicm.edu.pl In the case of tryptamine, this oxidation yields 3-indoleacetaldehyde. nih.govscilit.com Studies have shown that tryptamine is a substrate for both MAO-A and MAO-B in various human tissues. nih.gov The enzymatic oxidation process is complex and has been investigated using kinetic isotope effects to elucidate the reaction mechanisms. nih.gov Non-enzymatic oxidation can also be achieved, though specific examples for (1H-Indol-3-yl)methanamine are less commonly detailed in the literature.
Reductive Transformations:
The indole ring of (1H-Indol-3-yl)methanamine can undergo reduction to the corresponding indoline (B122111) structure. A method for the reduction of indole compounds to indolines involves the use of a borane (B79455) complex reagent, such as borane-tetrahydrofuran (B86392) (BH₃·THF), in the presence of trifluoroacetic acid. google.com This method is effective for indoles containing aminoalkyl side chains. The reduction of the pyrrole (B145914) ring of the indole nucleus is a valuable transformation in the synthesis of various indole alkaloids. google.com
Furthermore, related tryptamine derivatives can be synthesized through reductive pathways. For instance, a three-step synthesis of tryptamine derivatives starting from indole-3-carboxaldehyde (B46971) has been developed. This process involves a Henry reaction to form a 3-(2-nitrovinyl)indole, which is subsequently reduced to the corresponding tryptamine using sodium borohydride (NaBH₄) and nickel(II) acetate (B1210297) (Ni(OAc)₂). tci-thaijo.org Another approach involves the direct reductive alkylation of indoles with N-protected aminoethyl acetals in the presence of triethylsilane (TES) and trifluoroacetic acid (TFA). researchgate.net
| Substrate | Reagent(s)/Catalyst | Product | Reference(s) |
| Tryptamine | Monoamine Oxidase (MAO) | 3-Indoleacetaldehyde | nih.govicm.edu.plnih.govscilit.com |
| Indole compounds | Borane complex/Trifluoroacetic acid | Indoline compounds | google.com |
| 3-(2-Nitrovinyl)indole | NaBH₄/Ni(OAc)₂·4H₂O | Tryptamine | tci-thaijo.org |
| Indole | N-protected aminoethyl acetals/TES/TFA | Tryptamine derivatives | researchgate.net |
Applications of 1h Indol 3 Yl Methanamine Oxalate As a Building Block in Complex Chemical Synthesis
Synthesis of Indole (B1671886) Alkaloid Analogs and Biologically Inspired Scaffolds (excluding clinical applications)
The indole ring system is a fundamental component of many natural products, particularly alkaloids, which exhibit a broad range of structural and functional diversity. (1H-Indol-3-yl)methanamine oxalate (B1200264) provides a convenient entry point for the synthesis of various indole alkaloid analogs and other biologically inspired molecular frameworks.
Construction of β-Carboline Derivatives
β-Carbolines, characterized by a pyridine (B92270) ring fused to an indole skeleton, are a significant class of indole alkaloids. researchgate.net The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline frameworks, traditionally involving the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone followed by cyclization. researchgate.netresearchgate.net (1H-Indol-3-yl)methanamine, the free base of the oxalate salt, can serve as a tryptamine surrogate in these reactions.
A general synthetic strategy involves the reaction of (1H-Indol-3-yl)methanamine with a suitable dicarbonyl compound or its equivalent under acidic conditions to facilitate the cyclization and subsequent aromatization to the β-carboline core. For instance, the reaction with a glyoxal (B1671930) derivative can lead to the formation of 1-substituted β-carbolines. researchgate.net The specific reaction conditions, such as the choice of acid catalyst and solvent, are critical for achieving good yields and minimizing side products. researchgate.net
| Starting Material | Reagent | Product Class | Reference |
| (1H-Indol-3-yl)methanamine | Phenylglyoxal | 1-Aryl-β-carbolines | researchgate.net |
| L-Tryptophan | Indole-3-glyoxal | 1-Indolyl-β-carbolines | researchgate.net |
| 5-Hydroxy-L-tryptophan | Phenylglyoxal monohydrate | 1-Substituted-β-carbolines | researchgate.net |
Preparation of Tryptamine and Serotonin (B10506) Analogs (as synthetic targets, not for biological effects)
(1H-Indol-3-yl)methanamine oxalate is a direct precursor to tryptamine and can be utilized in the synthesis of various tryptamine and serotonin analogs. These analogs are valuable tools for chemical and biological research, allowing for the systematic exploration of structure-activity relationships.
The synthesis of N-substituted tryptamine analogs can be achieved through standard alkylation or acylation reactions of the primary amine group of (1H-Indol-3-yl)methanamine. For example, reductive amination with aldehydes or ketones provides a straightforward route to N-alkylated tryptamines. More complex analogs can be prepared through multi-step sequences involving protection of the amine, modification of the indole ring, and subsequent deprotection.
Furthermore, (1H-Indol-3-yl)methanamine can be a key fragment in the convergent synthesis of more elaborate serotonin analogs. nih.gov For instance, it can be coupled with other synthetic intermediates to construct molecules with modified side chains or substituted indole rings. nih.gov The synthesis of these analogs is crucial for providing a library of compounds for various research purposes, independent of their potential biological effects.
Precursor in Multicomponent Reactions for Heterocyclic Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, are powerful tools for generating molecular diversity. researchgate.net (1H-Indol-3-yl)methanamine, with its reactive primary amine and nucleophilic indole ring, is an excellent substrate for various MCRs.
Synthesis of Pyridine, Pyrimidine (B1678525), and Related Nitrogen Heterocycles
The primary amine functionality of (1H-Indol-3-yl)methanamine allows it to participate in condensation reactions that form the basis of many MCRs for the synthesis of nitrogen-containing heterocycles. For example, it can be used in the Bignelli reaction or related MCRs to produce dihydropyrimidines and their derivatives. researchgate.net
A review of multicomponent syntheses highlights the use of indole derivatives in the preparation of various heterocyclic systems. researchgate.net For instance, the reaction of an indole derivative, an aldehyde, and a β-ketoester or its equivalent can lead to the formation of indolyl-substituted dihydropyridines. researchgate.net Similarly, (1H-Indol-3-yl)methanamine can be employed in the synthesis of complex pyrimidine structures. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Heterocyclic Product | Reference |
| Indole derivative | Aldehyde | Urea/Thiourea | Dihydropyrimidine | researchgate.net |
| Indole derivative | Aldehyde | Malononitrile | Pyridine | researchgate.net |
| 1H-Indole | Arylglyoxal monohydrate | 2-Amino-1,4-naphthoquinone | Benzo[f]indole-4,9-dione | nih.gov |
One-Pot Synthetic Strategies for Advanced Molecular Architectures
The ability of (1H-Indol-3-yl)methanamine to participate in sequential or domino reactions makes it a valuable component in one-pot syntheses of complex molecular architectures. mdpi.com These strategies offer significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses.
One-pot procedures can involve the in-situ formation of an intermediate from (1H-Indol-3-yl)methanamine, which then undergoes further transformations within the same reaction vessel. For example, a one-pot synthesis of novel multisubstituted 1-alkoxyindoles has been reported, which involves a series of reactions including nitro reduction, intramolecular condensation, and nucleophilic addition, followed by in-situ alkylation. mdpi.com While this example doesn't directly use this compound, the principles of one-pot synthesis are applicable to its derivatives. The development of such one-pot strategies is crucial for the efficient construction of advanced molecular scaffolds for various chemical applications. nih.govmdpi.com
Application in Material Science for Organic Electronics and Polymers
The unique electronic properties of the indole nucleus have led to the exploration of indole-containing compounds in the field of material science, particularly in organic electronics and polymer chemistry. smolecule.com While the direct application of this compound in this area is still emerging, its derivatives are being investigated for their potential use in creating novel functional materials.
Indole derivatives can be incorporated into polymer backbones or used as side-chain functionalities to impart specific electronic or optical properties. For example, polymers containing indole units may exhibit interesting fluorescence or charge-transport characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization has been reported, showcasing the versatility of the indole scaffold in creating complex molecules, a principle that can be extended to material science. rsc.org The development of γ-carboline derivatives, which are fluorescent, further highlights the potential of indole-based structures in optical materials. nih.govbeilstein-archives.org The primary amine of (1H-Indol-3-yl)methanamine provides a convenient handle for polymerization or for grafting onto other material surfaces.
| Compound Class | Potential Application | Relevant Finding | Reference |
| Indole-containing polymers | Organic Electronics | Potential for fluorescence and charge-transport properties. | smolecule.com |
| γ-Carboline derivatives | Optical Materials | Exhibit fluorescence. | nih.govbeilstein-archives.org |
Development of Organic Semiconductors
The field of organic electronics relies on semiconductor materials made from carbon-based molecules and polymers. These materials offer advantages such as flexibility, low cost, and solution processability. The indole moiety, being an electron-rich aromatic system, is an excellent candidate for constructing organic semiconductors, particularly for hole-transporting materials (HTMs) which are crucial components in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). rsc.orgacs.orgmdpi.com
(1H-Indol-3-yl)methanamine serves as a fundamental building block for more complex, high-performance organic semiconductors. The core indole structure provides the necessary electronic properties for charge transport, while the methanamine group (-CH₂NH₂) offers a reactive handle for synthetic elaboration. Chemists can leverage this amine group to build larger, conjugated systems by forming amide, imine, or other carbon-nitrogen bonds.
Research has shown that materials incorporating fused indole structures, such as indoloindoles and indoloacridines, exhibit excellent hole-transport properties and high thermal stability, leading to enhanced performance and longevity in OLEDs. rsc.orgacs.orgresearchgate.net For instance, a host material for phosphorescent OLEDs derived from an indoloindole unit demonstrated significantly better hole-transport capabilities than common carbazole-based materials, extending device lifetime by more than tenfold. rsc.org Similarly, indolo[3,2,1-de]acridine derivatives have been synthesized and used as HTMs in both deep-blue and green phosphorescent OLEDs, achieving high external quantum efficiencies exceeding 20%. acs.orgresearchgate.net
In the context of OFETs, specific indole derivatives have been successfully employed as the active semiconductor layer. An example is 2,8-dichloro-5,11-dihexyl-indolo(3,2-b)carbazole, which was used to construct organic field-effect waveguides, demonstrating the versatility of the indole framework in multifunctional electronic devices. mdpi.com The synthesis of these complex molecules often starts from simpler indole precursors. The availability of this compound provides a direct route to introduce the indole-3-methylamine fragment, which can be further cyclized or coupled to generate the larger, rigid, and planar structures required for efficient π-orbital overlap and charge mobility in organic semiconductors.
Table 1: Examples of Indole-Based Organic Semiconductor Materials
| Material Class | Core Structure | Application | Key Finding | Citation |
|---|---|---|---|---|
| Indoloindole Derivative | Indoloindole | Hole-Transport Material (OLEDs) | Extended device lifetime by >10x compared to conventional hosts. | rsc.org |
| Indoloacridine Derivative | 8H-indolo[3,2,1-de]acridine | Hole-Transport Material (OLEDs) | Achieved >20% external quantum efficiency in deep-blue and green OLEDs. | acs.orgresearchgate.net |
| Fused Indole Derivative | Indolo[3,2-b]carbazole | Active Layer (OFETs) | Used to construct the first organic field-effect waveguides (OFEWs). | mdpi.com |
| Triindole Derivative | Diindolo[3,2-a:3',2'-c]carbazole | π-type Semiconductor | Forms columnar stacks maximizing π-orbital overlap for charge transport. |
Synthesis of Functional Polymers
Functional polymers containing indole moieties are of significant interest due to their unique electronic, optical, and thermal properties. These polymers find potential use in electronics, electrocatalysis, and sensor technology. orgsyn.org Polyindoles and their derivatives are particularly noted for their high redox activity and good thermal stability compared to other conducting polymers like polypyrrole and polyaniline. orgsyn.org
This compound is an ideal monomer or precursor for synthesizing such functional polymers. The primary amine group can participate in various polymerization reactions. For example, it can be used in polycondensation reactions with diacyl chlorides or other bifunctional monomers to create polyamides or polyimines with indole units pendant to the polymer backbone. Alternatively, oxidative polymerization methods can be employed to form polymers where the indole rings are directly linked, creating a conjugated backbone.
Research into indole-based polymers has yielded materials with impressive characteristics. For instance, a study on poly(N-arylene diindolylmethane)s (PMDINs), synthesized through a catalyst-free C-N coupling reaction, produced polymers with high molecular weights (Mw up to 389,200) and good thermal stability, with decomposition temperatures starting above 377 °C. researchgate.net These polymers also exhibited strong solid-state fluorescence and good electroactivity. researchgate.net One specific polymer in this class, PMDIN-3, which contained sulfonyl units, was identified as a promising blue-light emitter with a high quantum yield. researchgate.net
The electrochemical activity of the indole ring itself allows for further modification, such as cross-linking through electrochemical oxidation, which can be used to form stable films. researchgate.net The inherent properties of the indole group, combined with the versatility of polymer chemistry, allows for the fine-tuning of the final material's properties for specific applications. The use of a foundational building block like (1H-Indol-3-yl)methanamine provides a straightforward entry point into this diverse class of functional materials.
Table 2: Properties of Synthesized Indole-Based Polymers
| Polymer Type | Synthesis Method | Molecular Weight (Mw) | Thermal Stability (T5%) | Key Properties | Citation |
|---|---|---|---|---|---|
| Poly(N-arylene diindolylmethane)s | Catalyst-free C-N coupling | Up to 389,200 | ≥ 377 °C | Strong solid-state fluorescence, good electroactivity, high yield. | researchgate.net |
| Polyindole | Chemical Oxidative Polymerization | Not specified | Not specified | Partially crystalline, heterogeneous catalyst activity. | |
| Poly(aniline-co-indole) | In-situ Chemical Oxidative Polymerization | Not specified | Enhanced thermal stability over PANI | Higher AC conductivity and dielectric properties than copolymer alone. |
Advanced Spectroscopic and Structural Elucidation in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (1H-Indol-3-yl)methanamine oxalate (B1200264) in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the confirmation of the compound's constitution and the analysis of its stereochemical and conformational features.
In a typical ¹H NMR spectrum of (1H-Indol-3-yl)methanamine oxalate, specific chemical shifts (δ) and coupling constants (J) would be observed for the protons of the indole (B1671886) ring, the methylene (B1212753) bridge, and the amine group. The aromatic protons of the indole moiety would typically appear in the downfield region of the spectrum (around δ 7.0-8.0 ppm), with their multiplicity and coupling constants revealing their substitution pattern on the benzene (B151609) ring. The proton on the C2 position of the indole ring often appears as a distinct singlet or a triplet depending on the solvent and concentration. The methylene protons (-CH₂-) adjacent to the amine and the indole ring would likely present as a singlet or a multiplet, depending on their magnetic equivalence and coupling to the amine protons. The amine protons themselves might appear as a broad singlet, and their chemical shift could be concentration and solvent-dependent due to hydrogen bonding and exchange processes.
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the indole ring would resonate in the aromatic region (δ 110-140 ppm), while the methylene carbon would appear further upfield. The carbons of the oxalate counter-ion would also be detectable, typically in the range of δ 160-170 ppm for the carboxylate carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for (1H-Indol-3-yl)methanamine moiety (Note: Actual chemical shifts for the oxalate salt may vary depending on the solvent and experimental conditions. The data below is a general prediction based on the free base and related structures.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| NH (Indole) | 10.5 - 11.5 (br s) | - |
| C2-H | 7.2 - 7.4 (s) | 122 - 124 |
| C4-H | 7.5 - 7.7 (d) | 118 - 120 |
| C5-H | 7.0 - 7.2 (t) | 121 - 123 |
| C6-H | 7.0 - 7.2 (t) | 119 - 121 |
| C7-H | 7.3 - 7.5 (d) | 111 - 113 |
| -CH₂- | 4.0 - 4.2 (s) | 35 - 40 |
| -NH₂ | Variable (br s) | - |
| C3 | - | 110 - 112 |
| C3a | - | 127 - 129 |
| C7a | - | 136 - 138 |
| Oxalate (C=O) | - | 160 - 170 |
Mass Spectrometry (MS) for Reaction Monitoring and Structural Confirmation in Complex Mixtures
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, MS is crucial for confirming the mass of the parent ion and for monitoring the progress of its synthesis.
In a typical mass spectrum of the free base, (1H-Indol-3-yl)methanamine, obtained through techniques like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of approximately 147.12. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula (C₉H₁₁N₂ for the [M+H]⁺ ion) with a high degree of confidence.
During the synthesis of (1H-Indol-3-yl)methanamine, for instance, via the reduction of indole-3-carbonitrile, reaction progress can be monitored by observing the disappearance of the starting material's molecular ion and the appearance of the product's molecular ion in the mass spectra of aliquots taken from the reaction mixture. This allows for the optimization of reaction conditions such as temperature and reaction time.
Tandem mass spectrometry (MS/MS) is particularly useful for structural confirmation. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. For the [M+H]⁺ ion of (1H-Indol-3-yl)methanamine, a major fragment ion would be expected at m/z 130.09, corresponding to the loss of ammonia (B1221849) (NH₃) and the formation of the stable 3-methyl-1H-indol-3-ylium cation. This fragmentation pattern serves as a fingerprint for the compound, enabling its identification even in complex mixtures.
Table 2: Predicted Mass Spectrometry Data for (1H-Indol-3-yl)methanamine
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 147.12 | Protonated molecule |
| [M-NH₃+H]⁺ | 130.09 | Loss of ammonia |
X-ray Crystallography for Precise Solid-State Structure Determination
While NMR and MS provide valuable information about the compound's structure and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for obtaining precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding and crystal packing.
For this compound, a single crystal suitable for X-ray diffraction analysis would need to be grown. The resulting crystal structure would reveal the exact conformation of the (1H-Indol-3-yl)methanamine cation and the oxalate anion. It would show, for example, the planarity of the indole ring and the torsion angles associated with the aminomethyl group.
Crucially, the crystallographic data would elucidate the intricate network of hydrogen bonds between the protonated amine group of the cation and the carboxylate groups of the oxalate anion. It would also show any hydrogen bonding involving the indole N-H group and other potential intermolecular interactions, such as π-π stacking between the indole rings of adjacent molecules. This information is vital for understanding the compound's physical properties, such as its melting point, solubility, and stability.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. These methods are based on the principle that molecular bonds vibrate at specific frequencies, which can be measured as absorption bands in an IR spectrum or as scattered light in a Raman spectrum.
The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The N-H stretching vibration of the indole ring would typically appear as a sharp band around 3400-3500 cm⁻¹. The N-H stretching vibrations of the protonated amine group (-NH₃⁺) would be expected as a broad band in the region of 3000-3200 cm⁻¹, often overlapping with the C-H stretching vibrations of the aromatic and methylene groups. The C=O stretching vibrations of the oxalate anion are particularly informative and would likely appear as strong, broad absorptions in the 1600-1700 cm⁻¹ region. The C-N stretching and N-H bending vibrations would also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While N-H and O-H stretching bands are often weak in Raman spectra, the symmetric vibrations of non-polar bonds, such as the C=C bonds of the indole ring, typically give rise to strong Raman signals. The symmetric stretching of the oxalate C-C bond would also be expected to be Raman active. By comparing the IR and Raman spectra, further insights into the molecular symmetry and intermolecular interactions can be gained. For instance, shifts in the positions of the N-H and C=O stretching bands upon salt formation provide direct evidence of hydrogen bonding.
Table 3: General Expected Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
| Indole N-H | Stretch | 3400 - 3500 | Weak |
| Amine N-H⁺ | Stretch | 3000 - 3200 (broad) | Weak |
| Aromatic C-H | Stretch | 3000 - 3100 | Strong |
| Methylene C-H | Stretch | 2850 - 2960 | Moderate |
| Oxalate C=O | Stretch | 1600 - 1700 (strong, broad) | Moderate |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Strong |
| C-N | Stretch | 1000 - 1250 | Moderate |
| N-H Bend | Bend | 1500 - 1650 | Weak |
Computational and Theoretical Chemistry Studies of 1h Indol 3 Yl Methanamine Oxalate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. It is widely applied to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For (1H-Indol-3-yl)methanamine oxalate (B1200264), DFT calculations can elucidate its fundamental chemical characteristics.
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical stability and reactivity. nih.govaimspress.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. aimspress.com
Table 1: Representative HOMO-LUMO Energy Gaps for Tryptamine (B22526) Derivatives (Illustrative Data) Note: This table presents data from related compounds to illustrate the principles of HOMO-LUMO analysis.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
| (E)-N-[2-(1H-indol-3-yl)ethyl]-1-(anthracen-9-yl)methanimine | -0.196412 a.u. | -0.07087 a.u. | 3.41 eV | researchgate.net |
| Tryptamine Derivative 3 | - | - | 2.783 | researchgate.net |
| Tryptamine Derivative 9 | - | - | 3.995 | researchgate.net |
| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 | aimspress.com |
For (1H-Indol-3-yl)methanamine oxalate, the presence of the protonated amine and the oxalate counter-ion would significantly influence the orbital energies compared to the free base, tryptamine. The electrostatic interaction would likely stabilize the HOMO, potentially increasing the HOMO-LUMO gap and enhancing the compound's stability.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map displays color-coded regions on the electron density surface. Red areas indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. nih.gov Blue areas represent positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov Green regions denote neutral potential.
For this compound, an MEP map would reveal:
Negative Potential (Red): Concentrated around the oxygen atoms of the oxalate anion due to their high electronegativity and lone pairs of electrons. These sites are strong hydrogen bond acceptors. The region around the nitrogen atom of the indole (B1671886) ring would also exhibit negative potential.
Positive Potential (Blue): Localized on the protons of the ammonium (B1175870) group (-CH₂NH₃⁺) of the (1H-Indol-3-yl)methanamine cation. This highly positive region is the primary site for interaction with the negative oxalate anion and other nucleophiles. The hydrogen atom attached to the indole nitrogen (N-H) would also show a positive potential.
Neutral/Near-Neutral Potential (Green): Distributed over the carbon framework of the indole ring and the ethyl side chain.
This detailed charge map helps explain the strong ionic and hydrogen-bonding interactions that stabilize the crystalline structure of the oxalate salt.
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions in Model Systems
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information on the conformational flexibility of molecules and their dynamic interactions with their environment, such as a solvent or a model biological target. sdu.dknih.gov
For this compound, MD simulations can explore the various conformations adopted by the flexible ethylamine (B1201723) side chain. The orientation of this side chain relative to the indole ring is a key determinant of its interaction with other molecules. Simulations can reveal the most stable conformers in different environments (e.g., in a vacuum or in a solvent) and the energy barriers between them.
Furthermore, MD simulations are instrumental in studying ligand-target interactions. nih.gov By placing the (1H-Indol-3-yl)methanamine cation in a model system, such as a lipid bilayer or the active site of an enzyme, simulations can elucidate its binding mechanism, preferred orientation, and the stability of the resulting complex. sdu.dk Studies on tryptamine derivatives have shown that even subtle changes in chemical structure can significantly alter how the compound partitions into and passes through a model membrane. sdu.dk MD simulations can track the formation and breaking of non-covalent interactions like hydrogen bonds and van der Waals forces, providing a dynamic picture of the binding and dissociation processes. nih.govdoi.org
In Silico Mechanistic Studies of Chemical Reactions
Computational methods are frequently employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction energy profiles, and kinetics that are often difficult to obtain experimentally. researchgate.net For reactions involving (1H-Indol-3-yl)methanamine, in silico studies can clarify the precise steps involved.
A notable example is the computational study of the antioxidant activity of tryptamine, the free base of the compound . researchgate.net DFT calculations have been used to explore its reaction with reactive oxygen species like the hydroxyl (HO•) and hydroperoxyl (HOO•) radicals. These studies have evaluated several possible mechanisms:
Radical Adduct Formation (RAF): The radical directly adds to the indole ring.
Single Electron Transfer (SET): An electron is transferred from the tryptamine to the radical.
Hydrogen Atom Transfer (HAT): A hydrogen atom is transferred from the tryptamine (e.g., from the N-H of the indole or the amine group) to the radical.
For the reaction with the highly reactive hydroxyl radical, computational kinetics suggest that the RAF mechanism is dominant, followed by the HAT mechanism. researchgate.net Such studies can pinpoint the most likely sites of reaction on the molecule and calculate reaction rate constants, offering a deep understanding of its chemical reactivity. researchgate.net Similarly, mechanistic studies have been applied to understand substitution reactions in metal complexes containing tryptamine ligands, identifying the intimate mechanism (e.g., interchange dissociative) of the reaction. nih.gov
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics in Chemical Design (excluding biological activity in humans)
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific property or activity. mdpi.com Cheminformatics combines chemistry, computer science, and information science to analyze chemical data, aiding in the design of new molecules with desired characteristics. slideshare.net
In the context of this compound, and excluding biological activity in humans, QSAR and cheminformatics can be applied to design analogs with optimized chemical or physicochemical properties. For example, a QSAR model could be developed to predict properties like solubility in different solvents, partition coefficients (LogP), or chemical reactivity based on a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters).
Cheminformatics tools can then use these models for in silico screening of virtual libraries of (1H-Indol-3-yl)methanamine derivatives. By systematically modifying the parent structure—for instance, by adding substituents to the indole ring—it is possible to predict which modifications would lead to desired outcomes, such as:
Enhanced solubility for specific industrial applications.
Tuned electronic properties for use in materials science.
Modified reactivity for use as a synthetic building block.
Computational approaches, such as the development of a pharmacophore model based on conformational analysis, have been used to understand the steric and electrostatic requirements for the interaction of tryptamine derivatives with specific targets, guiding the design of new compounds. nih.gov This process allows for the rational design of novel chemicals based on the (1H-Indol-3-yl)methanamine scaffold, focusing purely on their chemical and physical properties for non-therapeutic applications.
Investigation of Molecular Interactions and Biochemical Pathways in Vitro
Ligand Binding Studies with Isolated Receptors and Enzymes in Model Systems
While specific ligand binding data for (1H-Indol-3-yl)methanamine oxalate (B1200264) is not extensively detailed in publicly available literature, studies on closely related indole (B1671886) derivatives provide insights into their potential interactions with receptors and enzymes. These investigations are typically conducted using purified proteins or cultured cell lines that express the target of interest.
Elucidation of Binding Affinities and Kinetics for Mechanistic Understanding
Research on derivatives of (1H-Indol-3-yl)methanamine highlights their potential to interact with key biological targets. For instance, studies on indole-based compounds have revealed inhibitory activity against various enzymes. While specific binding affinities (Kᵢ, Kₔ) and kinetic parameters for the parent compound, (1H-Indol-3-yl)methanamine oxalate, are not readily found, research on related molecules demonstrates the potential for this chemical class to exhibit significant biological activity. For example, certain N-substituted indole derivatives have been identified as potent inhibitors of human monoamine oxidase B (MAO-B), with one derivative, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, showing a competitive mode of inhibition with an inhibition constant (Kᵢ) of 94.52 nM. bldpharm.com
Another area of investigation for related indole structures is their interaction with tubulin. A series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were evaluated for their antiproliferative activities. One compound from this series demonstrated potent inhibition of cancer cell lines with IC₅₀ values of 0.52 μM for HeLa, 0.34 μM for MCF-7, and 0.86 μM for HT-29 cells. rsc.org
These findings on related but distinct molecules underscore the potential for the (1H-Indol-3-yl)methanamine scaffold to serve as a basis for developing compounds with specific binding affinities. However, direct experimental data on the binding kinetics of this compound itself remains to be elucidated.
Characterization of Molecular Recognition Events
The molecular recognition of indole derivatives by their biological targets is a key area of research. For inhibitors of MAO-B, molecular docking studies have been used to understand the interactions between the indole-based inhibitors and the enzyme's active site. bldpharm.com These computational models help to explain the observed structure-activity relationships and guide the design of more potent and selective inhibitors.
In the case of tubulin inhibitors, mechanistic studies have shown that certain N-((1-methyl-1H-indol-3-yl)methyl) derivatives can arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization in a manner consistent with colchicine. rsc.org This suggests a direct interaction with tubulin, preventing the formation of microtubules essential for cell division.
Enzymatic Activity Modulation and Inhibition Mechanism Studies In Vitro
The indole nucleus is a common feature in many enzyme inhibitors. Research into derivatives of (1H-Indol-3-yl)methanamine has revealed modulation of various enzymatic activities, providing a basis for understanding their potential therapeutic effects.
Inhibition Kinetics and Reversibility Analysis
Studies on 2-indolylmethylamine derivatives have provided insights into their inhibition kinetics with monoamine oxidase (MAO). One non-acetylenic derivative was found to be a weak, non-selective, reversible, and competitive inhibitor of tyramine (B21549) deamination. In contrast, two acetylenic derivatives were identified as potent, irreversible, and competitive inhibitors of MAO. One of these was a non-selective inhibitor, while the other was selective for MAO-A. smolecule.com
Further research on a novel indole-based inhibitor of MAO-B, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, confirmed its competitive mode of inhibition. bldpharm.com The reversibility of inhibition is a critical factor in drug design, with reversible inhibitors often being preferred to minimize the potential for off-target effects and toxicity associated with irreversible binding.
Identification of Target Enzymes and Pathways in Model Organisms
Derivatives of (1H-Indol-3-yl)methanamine have been shown to target several enzymes and pathways in in vitro and cell-based models. A series of 3-aminomethylindole derivatives have been identified as potent inhibitors of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov Their anti-neuroinflammatory effects were linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Mechanistic studies indicated that these effects were mediated through the suppression of the MAPK/NF-κB signaling pathways. nih.gov
In the context of antimicrobial research, derivatives of 1-(1H-indol-3-yl)ethanamine have demonstrated inhibitory activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate S. aureus (VISA), with minimum inhibitory concentration (MIC) values ranging from 8 to 16 mg/L. alkalisci.com
The following table summarizes the inhibitory activities of some derivatives of (1H-Indol-3-yl)methanamine against various cellular targets.
| Derivative Class | Target | Activity | Model System |
| N-substituted indole-based analogues | Monoamine Oxidase B (MAO-B) | IC₅₀ = 0.78 µM (for compound 4e) bldpharm.com | Human recombinant enzyme bldpharm.com |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives | Tubulin Polymerization | IC₅₀ = 0.34 μM (MCF-7), 0.52 μM (HeLa), 0.86 μM (HT-29) (for compound 7d) rsc.org | Human cancer cell lines rsc.org |
| 3-Aminomethylindole derivatives | Nitric Oxide (NO) Production | Potent inhibition in LPS-stimulated microglia nih.gov | Microglial cells nih.gov |
| 3-Aminomethylindole derivatives | Cyclooxygenase-2 (COX-2) | Downregulation of expression nih.gov | Microglial cells nih.gov |
| 1-(1H-indol-3-yl)ethanamine derivatives | Bacterial Growth | MIC = 8-16 mg/L against S. aureus alkalisci.com | Bacterial strains alkalisci.com |
Role as Chemical Biology Probes and Tools for Mechanistic Investigations
While specific studies detailing the use of this compound as a chemical biology probe are limited, its derivatives have been instrumental in mechanistic investigations. The ability of these compounds to selectively inhibit specific enzymes, such as MAO-B or COX-2, allows researchers to probe the roles of these enzymes in various physiological and pathological processes. bldpharm.comnih.gov For example, the use of selective MAO-B inhibitors helps to elucidate the specific contributions of this enzyme to neurodegeneration, distinct from MAO-A.
The development of fluorescently tagged or biotinylated versions of these indole derivatives could further enhance their utility as chemical probes for visualizing target enzymes within cells and for identifying new binding partners.
Metabolic Transformation Studies in Cell-Free Systems and Microorganisms
The metabolic fate of this compound in biological systems, particularly in cell-free enzymatic setups and microbial cultures, involves the independent transformation of its two constituent ions: (1H-Indol-3-yl)methanamine (commonly known as tryptamine) and the oxalate anion. In aqueous environments, the salt readily dissociates, allowing distinct enzymatic pathways to act on each component.
The biotransformation of the tryptamine (B22526) cation is primarily characterized by oxidative deamination, a key step in the catabolism of monoamines. In various microorganisms, this process is catalyzed by monoamine oxidases (MAOs) or other amine oxidases, leading to the formation of indole-3-acetaldehyde. wikipedia.org This intermediate is then typically oxidized further to produce indole-3-acetic acid (IAA), a significant metabolite. wikipedia.org This transformation pathway is not only a catabolic route but also plays a role in microbial signaling and physiology. oup.com
Concurrently, the oxalate anion is metabolized by a specialized set of enzymes found in certain bacteria, most notably the gut microbe Oxalobacter formigenes. amegroups.orgnih.gov This bacterium, along with other oxalate-degrading microbes, utilizes a two-step enzymatic process to break down oxalate. mdpi.comfrontiersin.org This metabolic capability is crucial for oxalate homeostasis in the gut environment. amegroups.orgnih.gov
Enzymatic Transformation of (1H-Indol-3-yl)methanamine
The enzymatic breakdown of the (1H-Indol-3-yl)methanamine component is a well-documented pathway in various microbial systems. The primary route involves the conversion of tryptamine to indole-3-acetaldehyde, which is then converted to indole-3-acetic acid.
A variety of bacteria, including those found in the human gut such as Clostridium sporogenes and Ruminococcus gnavus, possess the necessary enzymes for this transformation. wikipedia.org The initial and rate-limiting step is the oxidative deamination of tryptamine, catalyzed by amine oxidases. mdpi.com
Table 1: Enzymatic Transformation of (1H-Indol-3-yl)methanamine in Microorganisms
| Microorganism/System | Enzyme | Substrate | Product |
| Various Bacteria | Tryptophan Decarboxylase | Tryptophan | (1H-Indol-3-yl)methanamine |
| Ruminococcus gnavus, Clostridium sporogenes | Tryptophan Decarboxylase | Tryptophan | (1H-Indol-3-yl)methanamine |
| Various Bacteria | Monoamine Oxidase (MAO) / Amine Oxidase | (1H-Indol-3-yl)methanamine | Indole-3-acetaldehyde |
| Various Bacteria | Aldehyde Dehydrogenase | Indole-3-acetaldehyde | Indole-3-acetic acid |
Data derived from multiple sources indicating common microbial metabolic pathways. wikipedia.orgmdpi.com
Enzymatic Degradation of Oxalate
The degradation of the oxalate component is a specialized microbial process. Oxalobacter formigenes is a key organism in this regard, as it relies on oxalate as its primary energy source. nih.gov The enzymatic pathway involves two key enzymes: formyl-CoA transferase and oxalyl-CoA decarboxylase. frontiersin.orgtandfonline.comresearchgate.net
The process begins with the transfer of a CoA moiety to oxalate, a reaction catalyzed by formyl-CoA transferase. frontiersin.orgresearchgate.net The resulting oxalyl-CoA is then decarboxylated by oxalyl-CoA decarboxylase to produce formyl-CoA and carbon dioxide. frontiersin.orgtandfonline.com This pathway is highly efficient in breaking down oxalate in the gut. Other gut bacteria, such as some species of Lactobacillus and Bifidobacterium, are also capable of degrading oxalate, although they are considered "generalists" as oxalate is not their sole carbon source. amegroups.orgmdpi.comnih.gov
Table 2: Enzymatic Degradation of Oxalate in Microorganisms
| Microorganism/System | Enzyme | Substrate | Product |
| Oxalobacter formigenes | Formyl-CoA transferase (FRC) | Oxalate, Formyl-CoA | Oxalyl-CoA, Formate |
| Oxalobacter formigenes | Oxalyl-CoA decarboxylase (OXC) | Oxalyl-CoA | Formyl-CoA, CO2 |
| Lactobacillus species | Oxalyl-CoA decarboxylase, Formyl-CoA transferase | Oxalate | Formate, CO2 |
| Bifidobacterium species | Oxalyl-CoA decarboxylase, Formyl-CoA transferase | Oxalate | Formate, CO2 |
Data compiled from studies on microbial oxalate metabolism. amegroups.orgmdpi.comfrontiersin.orgtandfonline.comresearchgate.net
Advanced Analytical Method Development and Quantification
Chromatographic Methodologies for Purity Profiling and Mixture Analysis
Chromatographic techniques are fundamental in the analytical workflow for (1H-Indol-3-yl)methanamine oxalate (B1200264), enabling the separation and quantification of the target compound and its potential impurities.
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of (1H-Indol-3-yl)methanamine oxalate. The inherent flexibility of HPLC allows for its coupling with various detectors, each offering unique advantages for quantification and purity assessment. For instance, UV detection is commonly employed, leveraging the chromophoric nature of the indole (B1671886) moiety. The selection of the mobile phase composition, including pH and organic solvent ratio, is critical and can significantly influence the electrochemical detection of indole derivatives. researchgate.net
Electrochemical detection (ED) offers an alternative with high sensitivity, particularly for electroactive compounds like indole derivatives. researchgate.net The oxidation potential of the analyte is a key parameter in developing an ED-HPLC method, and the mobile phase conditions must be optimized to ensure efficient and reproducible oxidation. researchgate.net A comparison of UV and electrochemical detection reveals that while both are effective, the selectivity and flexibility of the EC detector can be fine-tuned not only by adjusting electrochemical parameters but also by modifying the mobile phase pH. researchgate.net However, it is important to note that certain mobile phases can lead to peak tailing with electrochemical detection for some basic solutes at near-neutral pH. researchgate.net
The development of HPLC methods often involves a comparison of different columns, mobile phases, and detector settings to achieve the desired separation and sensitivity. For instance, a study on indole degradation utilized reverse-phase HPLC to quantify the compound. researchgate.net
Table 1: HPLC Parameters for Indole Derivative Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18 Reverse-Phase | Provides good retention and separation of non-polar to moderately polar compounds like indole derivatives. |
| Mobile Phase | Acetonitrile (B52724)/Water or Methanol (B129727)/Water with buffer | Allows for manipulation of retention time and peak shape. Buffer controls the ionization state of the analyte and silanol (B1196071) groups on the stationary phase. |
| Detection | UV at ~280 nm | The indole ring has a strong UV absorbance at this wavelength. |
| Electrochemical | Offers high sensitivity for electroactive compounds. | |
| Flow Rate | 1.0 mL/min | A typical flow rate for standard analytical columns. |
| Injection Volume | 10-20 µL | Standard injection volume for analytical HPLC. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is non-volatile, it can be derivatized to produce a more volatile compound suitable for GC-MS analysis. Derivatization not only increases volatility but can also improve chromatographic peak shape and mass spectral fragmentation patterns.
GC-MS analysis has been successfully applied to identify various indole derivatives, such as 1H-indole, 7-methyl, indole, 3-methyl-, and 1H-indole-3-carboxaldehyde. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the analyte, allowing for confident identification. Furthermore, the use of isotopically labeled internal standards, such as deuterium-labeled tryptamine (B22526) derivatives, is a common practice in GC-MS assays to ensure accurate quantification. elsevierpure.com
Spectrophotometric and Fluorometric Methods for Quantification in Research Samples
Spectrophotometric and fluorometric methods offer rapid and sensitive means for quantifying this compound in research samples.
Spectrophotometry can be utilized based on the reaction of the indole moiety with specific reagents to produce a colored product. For example, indole-3-methanol can be determined by its reaction with p-dimethylaminocinnamaldehyde in an acidic medium, which forms a highly colored azafulvenium salt. nih.gov This principle can be adapted for the quantification of other indole derivatives.
Fluorometric methods are particularly advantageous due to their high sensitivity. Many indole compounds, including tryptamine, are naturally fluorescent. The intrinsic fluorescence of the indole ring can be exploited for direct quantification. For other non-fluorescent indole derivatives, derivatization with a fluorescent tag can be employed. A fluorometric method was developed for the determination of trifluoromethyl-substituted 2,3-bis(4-methoxyphenyl)indoles in biological samples, demonstrating sensitivity in the microgram per milliliter range. nih.gov This approach involved extraction followed by fluorometric analysis of the ethanolic solutions of the extract residues. nih.gov
Electrochemical Detection and Sensor Development for Specific Applications
Electrochemical sensors provide a low-cost, portable, and highly sensitive platform for the detection of electroactive molecules like (1H-Indol-3-yl)methanamine. nih.gov These sensors typically operate by measuring the current generated from the oxidation or reduction of the analyte at an electrode surface. youtube.com The development of these sensors often involves modifying the electrode surface with materials that enhance sensitivity and selectivity. nih.gov
Various materials, including nanomaterials like graphene and metal nanoparticles, have been explored for modifying electrodes to improve their performance in detecting indole and its derivatives. researchgate.net For instance, a sensor for tryptophan, an indole-containing amino acid, was developed using a poly(L-methionine)/graphene modified glassy carbon electrode. researchgate.net Another approach utilized Pd nanoparticles modified Metal-Organic Framework Cr-MIL-101 to create a sensitive electrochemical sensor for indole. researchgate.net These modified electrodes can exhibit a wide linear range and low detection limits, making them suitable for trace analysis. researchgate.net
The choice of the working electrode, reference electrode, and counter electrode, along with the composition of the electrolyte solution, are crucial factors in the design of an electrochemical sensor. mdpi.com Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are commonly used to characterize the electrochemical behavior of the analyte and to perform quantitative measurements. mdpi.comnih.gov
Table 2: Comparison of Electrochemical Sensors for Indole Derivatives
| Sensor Type | Electrode Modification | Analyte | Detection Limit | Reference |
|---|---|---|---|---|
| Amperometric | Poly(L-methionine)/Graphene/GCE | Tryptophan | 97.9 nM | researchgate.net |
| Voltammetric | Pd NPs/Cr-MIL-101/IL/CPE | Indole | 0.3 nM | researchgate.net |
| Voltammetric | Au/Fe3O4@ATP-azo-indole | Indole | 0.10 µg L⁻¹ | researchgate.net |
| Voltammetric | MIP/PGE | Dopamine | 0.193 nM | mdpi.com |
Isotope Labeling Techniques for Mechanistic Tracing and Quantification
Isotope labeling is a powerful tool for elucidating reaction mechanisms and for precise quantification in complex biological matrices. In the context of (1H-Indol-3-yl)methanamine, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C) can be incorporated into the molecule. researchgate.net
Deuterium-labeled tryptamine derivatives have been synthesized and used as internal standards in GC-MS assays. elsevierpure.com The use of a stable isotope-labeled internal standard that co-elutes with the analyte but is distinguishable by its mass allows for highly accurate and precise quantification, as it compensates for variations in sample preparation and instrument response. The synthesis of these labeled compounds can be achieved through various chemical or enzymatic methods. For example, deuterium-labeled tryptamines have been prepared by enzymatic decarboxylation of tryptophan in a deuterated medium. nih.gov
Furthermore, isotopically labeled compounds are invaluable in metabolic studies to trace the fate of a molecule in a biological system. wipo.int By tracking the labeled atoms, researchers can identify metabolites and understand the metabolic pathways involved.
Emerging Research Areas and Interdisciplinary Contributions
Photophysical Properties and Applications (e.g., fluorescent probes for in vitro studies)
The inherent fluorescence of the indole (B1671886) ring system makes it a valuable component in the design of fluorescent probes for various analytical and bioimaging applications. mdpi.com Indole and its derivatives exhibit strong fluorescence emission in solution, which can be modulated by their local environment or by specific interactions with analytes, making them excellent candidates for sensors. mdpi.com
Researchers have designed and synthesized novel indole derivatives that exhibit interesting photophysical properties, such as solvatochromism, where the color and fluorescence of the compound change with the polarity of the solvent. mdpi.com This property is attributed to the varied molecular conformations and different HOMO-LUMO energy gaps that arise from the electronic push-pull characteristics of substituents on the indole core. mdpi.com Furthermore, the protonation of nitrogen and oxygen atoms in these derivatives can lead to dramatic color and fluorescence responses, enabling their use as colorimetric pH sensors and in the development of fluorescent papers and logic gates. mdpi.commdpi.com
A notable application of indole-based probes is in the detection of biologically and environmentally important species. For instance, a novel indole-based fluorescent probe containing an amino group and a hemicyanine moiety has been developed for the recognition and detection of hypochlorite (B82951) in living systems and for bioimaging in live cells. mdpi.com Another example is a ratiometric fluorescent probe with a 3-formyl-BODIPY fluorophore and an indole salt recognition group for the specific detection of the cyanide ion. mdpi.com
Recent advancements include the development of long-wavelength fluorescent probes for bioimaging. A novel 4-(pyridin-4-yl)vinyl-substituted indole was designed with a long-wavelength emission and high fluorescent quantum yield. nih.gov Functionalization at the 7-position of the indole ring with an arylphosphine ester resulted in probes with efficient mitochondria-targeting ability, allowing for the direct detection of S-nitrosylation within the mitochondria of living cells. nih.gov Additionally, an indole-based near-infrared (NIR) fluorescent "turn-on" probe has been developed for the highly sensitive and selective detection of hydrogen peroxide (H₂O₂), with a detection limit of 25.2 nM. nih.gov This probe was successfully used for imaging H₂O₂ in living cells and for the real-time monitoring of H₂O₂ in the gallbladder of zebrafish. nih.gov
Table 1: Examples of Indole-Based Fluorescent Probes and Their Applications
| Probe Type | Target Analyte | Application | Reference |
| Indole-hemicyanine | Hypochlorite (OCl⁻) | Bioimaging in living cells | mdpi.com |
| 3-formyl-BODIPY-indole salt | Cyanide ion (CN⁻) | Specific ion detection | mdpi.com |
| 4-(pyridin-4-yl)vinyl-indole | S-nitrosylation | Bioimaging in mitochondria | nih.gov |
| Indole-boronate | Hydrogen peroxide (H₂O₂) | In vivo imaging in zebrafish | nih.gov |
| Indole-rhodamine | Palladium (Pd²⁺) | Determination in living cells | rsc.org |
| Indole-based IDS | Fluoride (F⁻) | Detection in environmental and biological samples | researchgate.net |
Catalysis and Organocatalysis Utilizing (1H-Indol-3-yl)methanamine Derivatives
Derivatives of (1H-Indol-3-yl)methanamine are increasingly being explored for their potential in catalysis, particularly in the field of organocatalysis. documentsdelivered.comrsc.orgacs.org Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and powerful tool in synthetic chemistry. acs.org The indole scaffold, with its unique electronic properties and structural versatility, provides a robust platform for the design of novel organocatalysts. acs.orgacs.org
Researchers have developed a variety of indole-derived platform molecules, such as indolylmethanols, (hetero)aryl indoles, and N-aminoindoles, by introducing different functional groups onto the indole ring. documentsdelivered.comacs.org These modifications allow for the modulation of the reactive site of the indole ring, leading to new reactivity and applications in a range of organocatalytic enantioselective transformations. documentsdelivered.comacs.org These transformations are crucial for the synthesis of structurally diverse and chirally pure indole derivatives, which are important in pharmaceuticals and materials science. documentsdelivered.comrsc.orgrsc.org
One of the significant challenges in this area is the catalytic atroposelective synthesis of indole derivatives bearing axial chirality. documentsdelivered.comacs.org These molecules are of considerable interest due to their presence in natural products and their potential as chiral ligands and organocatalysts. documentsdelivered.com However, their synthesis is often hampered by a lower barrier for rotation and weaker configurational stability compared to other atropisomeric systems. documentsdelivered.com To address these challenges, scientists have devised strategies involving the design of specific indole-derived platform molecules that can be activated by chiral organocatalysts to achieve highly enantioselective reactions. acs.org
The applications of these indole-based catalytic systems are extensive. They have been successfully employed in asymmetric cycloaddition, cyclization, and dearomatization reactions to produce a wide array of indole-based chiral heterocycles with high efficiency and enantioselectivity. acs.orgrsc.org Some of these synthesized chiral heterocycles have shown promising catalytic activities in other asymmetric reactions, highlighting the potential for a new generation of indole-based catalysts. acs.org
Environmental Chemistry: Detection and Degradation Studies in Non-Biological Matrices
The environmental fate of indole and its derivatives is a growing area of research, as these compounds are widespread in various environmental matrices, including soil, water, and agricultural wastewater. nih.gov While many studies focus on their biological roles and degradation in living organisms, understanding their behavior in non-biological systems is crucial for environmental remediation and management.
Indole compounds can enter the environment through industrial and agricultural waste. nih.gov Their detection in these matrices often relies on methods like the Kovács assay, which, while sensitive, can react with a variety of indole-containing compounds. nih.gov More specific methods, such as the hydroxylamine-based indole assay (HIA), have been developed for the precise measurement of unsubstituted indole in complex samples. nih.gov
The degradation of indole in the environment can occur through both biotic and abiotic pathways. Microbial degradation is a key process, with many bacteria capable of transforming and breaking down indole. nih.gov Studies on methanogenic consortia from sewage sludge have shown that indole degradation can proceed through a two-step hydroxylation pathway, forming oxindole (B195798) and isatin (B1672199) as intermediates before ring cleavage. nih.gov The presence and type of substituents on the indole ring significantly influence the degradation pathway and efficiency. nih.gov For example, a methyl group at the 1- or 2-position can inhibit the initial hydroxylation step. nih.gov
Research has also focused on the degradation of other indole derivatives, such as indole-3-acetic acid (IAA), a plant hormone. Plant-associated microbes have been shown to possess the genetic machinery to degrade IAA, which can be utilized as a carbon source. biorxiv.orgbiorxiv.org Understanding the distribution and activity of these degrading microbes in different habitats, such as the rhizosphere, is important for agricultural applications and for managing the environmental impact of these compounds. biorxiv.org
Table 2: Microbial Genera Involved in Indole Degradation
| Microbial Genus | Degradation Condition | Reference |
| Alicycliphilus | Denitrifying | nih.gov |
| Alcaligenes | Denitrifying | nih.gov |
| Thauera | Denitrifying | nih.gov |
| Cupriavidus | Aerobic | nih.gov |
| Acinetobacter | Aerobic | biorxiv.org |
| Sphingomonas | Aerobic | biorxiv.org |
Novel Approaches in Chemical Process Development and Optimization
The synthesis of (1H-Indol-3-yl)methanamine and its derivatives is a cornerstone of indole chemistry, with continuous efforts to develop more efficient, scalable, and sustainable synthetic methods. Traditional methods often involve multiple steps and may use harsh reagents.
One established route to (1H-Indol-3-yl)methanamine involves the reduction of 1H-indole-3-carbonitrile using a reducing agent like lithium aluminum hydride. Another common precursor is indole-3-carboxaldehyde (B46971), which can be converted to the target amine through various synthetic strategies. semanticscholar.org
Recent innovations in chemical process development have focused on streamlining these syntheses. For example, a convenient one-pot method has been developed to convert indole-3-carboxaldehydes into indole-3-methanamines. semanticscholar.org This method offers a significant advantage by shortening the synthetic sequence for various indole derivatives. semanticscholar.org
Furthermore, palladium-catalyzed reactions have emerged as powerful tools for the synthesis of functionalized indoles. organic-chemistry.org These methods allow for the construction of the indole core through annulation reactions of anilines with ketones or aldehydes, or through tandem C-N coupling and Suzuki-Miyaura coupling reactions. organic-chemistry.org These modern synthetic approaches offer greater functional group tolerance and can often be performed under milder conditions, contributing to more sustainable chemical processes.
Future Directions and Outstanding Research Challenges
Development of More Atom-Economical and Stereoselective Synthetic Routes
The synthesis of 3-substituted indoles, including (1H-Indol-3-yl)methanamine, is a cornerstone of heterocyclic chemistry. However, many classical methods suffer from drawbacks such as the use of stoichiometric reagents, harsh reaction conditions, and the generation of significant waste. The future in this area lies in the development of catalytic, atom-economical, and stereoselective processes.
Atom Economy: Future synthetic strategies will increasingly prioritize atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. Research is moving away from classical reductions, such as using lithium aluminum hydride with indole-3-carbonitrile, towards catalytic hydrogenations or transfer hydrogenations which generate less waste. A significant challenge is the development of robust catalysts that can achieve high yields and selectivity for the aminomethylation of the indole (B1671886) core under mild conditions. Multicomponent reactions (MCRs), which combine three or more substrates in a single operation to form a complex product, represent a promising avenue. For instance, an MCR approach for synthesizing 3-arylaminomethyl indoles has been reported, showcasing the potential for building molecular complexity efficiently. researchgate.netresearchgate.net
Stereoselectivity: Creating chiral centers with high enantiomeric excess is a major challenge, particularly at the C3-position of the indole scaffold. The development of catalytic asymmetric methods to produce enantioenriched 3-amino-3-substituted-2-oxindoles from isatin (B1672199) imines highlights the progress in this area. rsc.org However, directly accessing chiral (1H-Indol-3-yl)methanamine derivatives through asymmetric C-H functionalization or asymmetric addition to indole intermediates remains a significant hurdle. Future research will likely focus on:
Chiral Catalysis: Designing novel chiral catalysts (both metal-based and organocatalysts) that can control the stereochemical outcome of aminomethylation reactions. rsc.orgnih.gov
Enzymatic Reactions: Employing enzymes for the highly selective synthesis of chiral amines, offering a green and efficient alternative to traditional chemical methods.
A key challenge will be to develop methods that are not only stereoselective but also broadly applicable to a wide range of substituted indoles and amine components.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The rich electronics of the indole nucleus allow for a diverse range of chemical transformations. While electrophilic substitution at the C3 position is the most common reactivity pattern, future research aims to unlock novel and unprecedented reaction pathways for (1H-Indol-3-yl)methanamine and related structures.
Unconventional Functionalization: Moving beyond classical C3-functionalization, researchers are exploring site-selective C-H activation at other positions of the indole ring (e.g., C2, C4-C7). Merging transition-metal catalysis with photoredox catalysis has enabled site-selective C-H aminomethylation at the C3 position, and similar strategies could be developed for other positions. researchgate.net The development of reactions that proceed through unexpected intermediates, such as 2-alkylideneindolenines, opens doors for novel transformations like conjugate additions. researchgate.net
Domino and Cascade Reactions: Designing domino or cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, is a major goal for efficient synthesis. Palladium-catalyzed domino reactions of indol-2-ylmethyl acetates have been used to construct complex polycyclic indole derivatives. researchgate.net Future work could involve using (1H-Indol-3-yl)methanamine as a linchpin in designing new cascade sequences to rapidly assemble complex molecular architectures. For example, researchers have unexpectedly synthesized novel 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles from the reaction of indole with aldehydes under specific conditions, highlighting how subtle changes can lead to new reactivity patterns. nih.gov
Table 1: Examples of Novel Reactions involving the Indole Scaffold
| Reaction Type | Description | Key Intermediate/Catalyst | Reference |
|---|---|---|---|
| Domino Palladium-Catalyzed Reaction | Assembly of polysubstituted 1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-ones from indol-2-ylmethyl acetates. | Palladium catalyst | researchgate.net |
| C-H Aminomethylation | Site-selective functionalization at the C3 position of indole by merging rhodium(III)-catalysis and photoredox catalysis. | Rhodium(III)/Photoredox catalyst | researchgate.net |
| Unexpected Addition | Formation of 1-[1-(1H-indol-3-yl) alkyl]-1H-indoles from indole and aldehydes under neat conditions. | Calcium Oxide (CaO) | nih.gov |
| Electrophilic Substitution | Synthesis of unsymmetrical diindolylmethanes with quaternary carbon centers via iodine-catalyzed reaction of indol-3-ylmethanols with indoles. | Iodine | nih.gov |
Future challenges include predicting and controlling the regioselectivity of these novel transformations and understanding the underlying reaction mechanisms to expand their synthetic utility. nih.govmdpi.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design
The complexity of chemical synthesis and materials science presents a fertile ground for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are set to revolutionize how researchers approach the synthesis and application of compounds like (1H-Indol-3-yl)methanamine.
Reaction Prediction and Synthesis Planning: AI-driven platforms for Computer-Aided Synthesis Planning (CASP) are becoming increasingly sophisticated. nih.gov These tools can analyze vast databases of chemical reactions to predict the outcomes of unknown transformations and suggest novel, efficient synthetic routes. iscientific.orgdigitellinc.com For a target molecule derived from (1H-Indol-3-yl)methanamine, an AI model could:
Predict the optimal reaction conditions (catalyst, solvent, temperature) by learning from existing literature and experimental data.
Identify potential side reactions and byproducts, allowing chemists to preemptively optimize the reaction.
Supervised machine learning, such as artificial neural networks (ANNs), has already been used to classify genes involved in monoterpene indole alkaloid biosynthesis based on expression data, demonstrating the power of ML in navigating complex chemical systems. nih.gov A significant challenge is the creation of large, high-quality, and standardized datasets needed to train these models effectively for specific heterocyclic families.
Material Design and Property Prediction: Beyond synthesis, ML is a powerful tool for de novo materials design. rsc.org By learning the complex relationships between molecular structure and material properties, ML models can predict the characteristics of hypothetical indole-based materials before they are ever synthesized. youtube.com For instance, researchers could use ML to:
Screen virtual libraries of (1H-Indol-3-yl)methanamine derivatives for specific electronic properties suitable for organic semiconductors.
Predict the catalytic activity of metal complexes containing indole-based ligands.
Design polymers with optimized mechanical or thermal properties.
The integration of AI promises to accelerate the discovery cycle, reducing the time and resources spent on trial-and-error experimentation and guiding researchers toward the most promising molecular designs. rsc.orgcrimsonpublishers.com
Expanding the Scope of Non-Biological Applications in Advanced Materials and Catalysis
While indole derivatives are renowned for their biological activity, there is a growing interest in their application in materials science and catalysis. mdpi.comnih.gov The unique electronic and structural features of the indole ring make it an attractive building block for functional materials.
Advanced Materials: The electron-rich nature of the indole nucleus makes it a suitable component for organic electronic materials. Future research could focus on incorporating the (1H-Indol-3-yl)methanamine motif into:
Organic Light-Emitting Diodes (OLEDs): As part of host materials or emissive dopants.
Organic Photovoltaics (OPVs): As electron-donor units in polymer-based solar cells.
Sensors: Where the indole nitrogen or the amine side chain can act as a binding site for specific analytes, leading to a detectable change in optical or electronic properties.
The synthesis of indole-based macrocycles and polymers is an area with significant potential for creating novel materials with unique host-guest properties or self-assembly behaviors. mdpi.com
Catalysis: The nitrogen atoms in (1H-Indol-3-yl)methanamine and its derivatives make them excellent ligands for coordinating with transition metals. mdpi.com This opens up possibilities for their use in catalysis. Research in this area could explore:
Asymmetric Catalysis: Designing chiral indole-based ligands for metal catalysts to perform enantioselective transformations.
Photocatalysis: Developing indole-containing metal complexes that can act as photosensitizers in light-driven chemical reactions.
Electrocatalysis: Using indole-functionalized surfaces or polymers as catalysts for reactions such as water splitting or CO₂ reduction.
A significant challenge is to systematically study the coordination chemistry of these indole derivatives with various metals and to correlate the ligand structure with catalytic performance. mdpi.com The development of indole-containing metal-organic frameworks (MOFs) could also lead to new porous materials with applications in gas storage and heterogeneous catalysis.
Q & A
Q. What are the standard synthetic routes and characterization methods for (1H-Indol-3-yl)methanamine oxalate?
Methodological Answer: The synthesis of this compound typically involves a two-step process:
Mannich Reaction : Reacting 1H-indole with formaldehyde and a secondary amine (e.g., dimethylamine) to form the methanamine derivative. Example: A study synthesized a benzyl-indole derivative via this method, yielding a 95% crude product .
Salt Formation : The free base is treated with oxalic acid in a polar solvent (e.g., ethanol) to crystallize the oxalate salt. Purity is confirmed via melting point analysis (e.g., 164–166°C) and 13C NMR (e.g., δ 164.1 ppm for oxalate carbonyl) .
Characterization :
- NMR Spectroscopy : Assign peaks to verify indole C3 substitution and oxalate coordination.
- Elemental Analysis : Confirm stoichiometry (e.g., Anal. C18H20N2·C2H2O4) .
Q. How can researchers optimize purification and stability during synthesis?
Methodological Answer:
- Purification : Use recrystallization from ethanol/water mixtures to remove unreacted oxalic acid. Monitor pH to avoid decomposition of the oxalate salt .
- Stability : Store the compound in a desiccator at 4°C to prevent hygroscopic degradation. Avoid prolonged exposure to light, as indole derivatives are prone to photodegradation .
- Quality Control : Regularly validate stability via HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of (1H-Indol-3-yl)methanamine derivatives?
Methodological Answer: Contradictions in efficacy (e.g., neuroprotection vs. limited in vivo activity) may arise from:
Model System Differences : Compare results across cell lines (e.g., SH-SY5Y neurons) and animal models (e.g., neonatal hypoxic-ischemic injury in rodents) .
Dose Optimization : Conduct dose-response studies (e.g., 10–100 µM in vitro, 5–20 mg/kg in vivo) to identify therapeutic windows .
Metabolic Stability : Assess hepatic microsomal stability to rule out rapid clearance in vivo .
Q. How can mechanistic studies elucidate the neuroprotective action of this compound?
Methodological Answer:
Target Identification : Use affinity chromatography or molecular docking to screen for binding to neuroprotective targets (e.g., NMDA receptors or autophagy regulators like Beclin-1) .
Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated neuronal cells to map pathways (e.g., mTOR or PI3K/Akt) .
Functional Assays : Measure autophagy flux (LC3-II/LC3-I ratio) or apoptosis markers (caspase-3 activation) to link activity to specific mechanisms .
Q. What methodological considerations are critical for evaluating the compound’s pharmacokinetic profile?
Methodological Answer:
- Solubility : Use shake-flask methods with PBS (pH 7.4) to assess aqueous solubility, noting oxalate’s role in improving solubility .
- Permeability : Conduct Caco-2 monolayer assays to predict intestinal absorption.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Q. How can researchers address discrepancies in cytotoxicity data across cancer cell lines?
Methodological Answer:
Panel Testing : Screen against NCI-60 cell lines to identify selectivity patterns (e.g., glioblastoma vs. leukemia).
Resistance Mechanisms : Knock out efflux transporters (e.g., P-gp) using CRISPR to assess their role in variable IC50 values .
Combination Studies : Pair with chemotherapeutics (e.g., doxorubicin) to test synergy via Chou-Talalay analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
